Ardisiacrispin A
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Overview
Description
Mechanism of Action
Ardisiacrispin A is a triterpenoid saponin found in various Ardisia species . It has been studied for its potential therapeutic effects, particularly in the context of cancer and inflammation . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been shown to target A549 human lung cancer cells . It has been suggested that the compound may interact with these cells to inhibit their proliferation and induce apoptosis .
Mode of Action
It has been suggested that the compound exerts its effects by interacting with its targets and inducing changes that lead to cell death . In the case of A549 lung cancer cells, this compound has been shown to decrease the expression of oncogenes and induce apoptosis .
Biochemical Pathways
This pathway is involved in cell survival and growth, and its disruption can lead to anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . The compound was found to have significant toxicity in A549 lung cancer cells, with an IC50 value of 57.04 ± 10.28 µg/mL
Result of Action
This compound has been shown to have cytotoxic effects on A549 human lung cancer cells . The compound induced a 50% cell death response in these cells at a concentration of 11.94 ± 1.14 µg/mL . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of lung cancer.
Biochemical Analysis
Biochemical Properties
Ardisiacrispin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxic effects on tumor cells by inducing apoptosis . This compound interacts with proteins involved in cell signaling pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cell proliferation and survival . Additionally, it modulates the activity of enzymes involved in metabolic pathways, contributing to its antiviral and immunomodulatory effects .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In lung cancer cells (A549), it induces apoptosis and decreases the expression of oncogenes . This compound influences cell signaling pathways, including the PI3K-AKT pathway, which is essential for cell growth and survival . This compound also affects gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of enzymes involved in the PI3K-AKT pathway, resulting in decreased cell proliferation and increased apoptosis . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its cytotoxic effects on tumor cells, although the extent of its impact may vary depending on the duration of exposure . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound undergoes metabolic transformations, including oxidation, dehydration, and glucuronide conjugation, which influence its biological activity and stability . These metabolic pathways are crucial for the compound’s antiviral and immunomodulatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in certain cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it influences mitochondrial function and induces apoptosis . The subcellular localization of this compound is essential for its cytotoxic and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ardisiacrispin A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves activity-guided fractionation using sequential column chromatography . Structural characterization is achieved through various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) .
Industrial Production Methods: The compound is usually extracted from the leaves of Labisia pumila or other Ardisia species using ethanol or other solvents .
Chemical Reactions Analysis
Types of Reactions: Ardisiacrispin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Ardisiacrispin A has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its cytotoxic effects on various cancer cell lines, including A549 human lung cancer cells .
- Studied for its immunomodulatory effects, which could have potential applications in treating autoimmune diseases .
Medicine:
- Demonstrated significant anti-lung cancer efficacy, making it a promising candidate for developing new cancer therapies .
- Exhibits antiviral activities, which could be harnessed for developing antiviral drugs .
Industry:
Comparison with Similar Compounds
Ardisiacrispin A is unique among triterpenoid saponins due to its specific biological activities. Similar compounds include:
Ardisiacrispin B: Another triterpenoid saponin from Ardisia species, known for its anti-tumor and anti-inflammatory effects.
Wogonoside: A flavonoid glycoside with antitumor promoting activity.
This compound stands out due to its potent cytotoxic effects on cancer cells and its broad spectrum of biological activities .
Properties
IUPAC Name |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTOWLUQSHIIDP-VKKSEJOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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